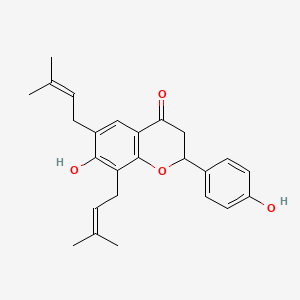

7,4'-Dihydroxy-6,8-diprenylflavanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H28O4 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O4/c1-15(2)5-7-18-13-21-22(27)14-23(17-8-10-19(26)11-9-17)29-25(21)20(24(18)28)12-6-16(3)4/h5-6,8-11,13,23,26,28H,7,12,14H2,1-4H3 |

InChI Key |

MLXUEMGNSDHQTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC(CC2=O)C3=CC=C(C=C3)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7,4'-Dihydroxy-6,8-diprenylflavanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the synthetic pathways for 7,4'-Dihydroxy-6,8-diprenylflavanone, a prenylated flavonoid of interest for its potential biological activities. The synthesis of this complex molecule presents challenges in achieving regioselectivity during the introduction of the prenyl groups. This document provides a plausible multi-step synthetic approach based on established organic chemistry methodologies, including regioselective C-prenylation, Claisen-Schmidt condensation, and intramolecular cyclization.

Overview of the Synthetic Strategy

The synthesis of this compound can be logically approached in three key stages. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

The synthesis commences with the regioselective C-diprenylation of a suitable phloroglucinol (B13840) derivative, followed by a Claisen-Schmidt condensation to construct the chalcone (B49325) backbone, and culminates in the intramolecular cyclization to yield the target flavanone (B1672756).

Detailed Synthesis Pathways and Experimental Protocols

Step 1: Synthesis of 2,4-Dihydroxy-3,5-diprenylacetophenone (Key Intermediate)

The introduction of two prenyl groups at the C-6 and C-8 positions of the flavanone A-ring necessitates the synthesis of a correspondingly substituted acetophenone (B1666503) precursor. A plausible route involves the initial O-prenylation of 2,4,6-trihydroxyacetophenone followed by a Claisen rearrangement.

Reaction Scheme:

Caption: Synthesis of the key diprenylated acetophenone intermediate.

Experimental Protocol: O-Diprenylation of 2,4,6-Trihydroxyacetophenone

-

To a solution of 2,4,6-trihydroxyacetophenone (1 equivalent) in dry acetone, add anhydrous potassium carbonate (3 equivalents).

-

To this suspension, add prenyl bromide (2.2 equivalents) dropwise at room temperature.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,4-bis(prenyloxy)-6-hydroxyacetophenone.

Experimental Protocol: Claisen Rearrangement

-

Heat a solution of 2,4-bis(prenyloxy)-6-hydroxyacetophenone (1 equivalent) in N,N-dimethylaniline under reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield 2,4-dihydroxy-3,5-diprenylacetophenone.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Spectroscopic Data |

| 2,4-Bis(prenyloxy)-6-hydroxyacetophenone | C₁₈H₂₄O₄ | 304.38 | 60-70 | ¹H NMR: signals for two prenyl groups (vinyl protons, gem-dimethyls, and methylene (B1212753) protons), aromatic protons, and an acetyl group. |

| 2,4-Dihydroxy-3,5-diprenylacetophenone | C₁₈H₂₄O₄ | 304.38 | 50-60 | ¹H NMR: signals for two C-prenyl groups, a single aromatic proton, and an acetyl group. The phenolic protons will appear as singlets. MS (ESI+): m/z [M+H]⁺. |

Step 2: Claisen-Schmidt Condensation

The synthesized 2,4-dihydroxy-3,5-diprenylacetophenone is then condensed with 4-hydroxybenzaldehyde (B117250) in a base-catalyzed Claisen-Schmidt condensation to form the corresponding chalcone.

Reaction Scheme:

Caption: Formation of the diprenylated chalcone via Claisen-Schmidt condensation.

Experimental Protocol:

-

Dissolve 2,4-dihydroxy-3,5-diprenylacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

-

To this solution, add an aqueous solution of potassium hydroxide (B78521) (e.g., 50%) dropwise at 0°C.

-

Allow the reaction mixture to stir at room temperature for 24-48 hours. The formation of a precipitate is often observed.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2',4',4-trihydroxy-3',5'-diprenylchalcone. The classical Claisen-Schmidt reaction is generally carried out using aqueous sodium or potassium hydroxide at 50 °C over several hours[1]. Yields can vary from 10 to near 100% depending on the reactants and catalyst[1].

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Spectroscopic Data |

| 2',4',4-Trihydroxy-3',5'-diprenylchalcone | C₂₅H₂₈O₄ | 392.49 | 65-92 | ¹H NMR: signals for α and β protons of the enone system (as doublets), aromatic protons of both rings, and two prenyl groups. MS (ESI+): m/z [M+H]⁺. |

Step 3: Intramolecular Cyclization to this compound

The final step is the intramolecular cyclization of the synthesized chalcone to the target flavanone. This can be achieved under acidic or basic conditions.

Reaction Scheme:

Caption: Cyclization of the chalcone to the final flavanone product.

Experimental Protocol:

-

Dissolve the 2',4',4-trihydroxy-3',5'-diprenylchalcone (1 equivalent) in ethanol.

-

Add sodium acetate (B1210297) (3 equivalents) to the solution.

-

Reflux the reaction mixture for 8-16 hours, monitoring the disappearance of the chalcone by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound. An InCl3·4H2O or ZnCl2-mediated intramolecular cyclization of prenylated chalcones can also be an efficient method.[2][3]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Spectroscopic Data |

| This compound | C₂₅H₂₈O₄ | 392.49 | 70-85 | ¹H NMR: Characteristic signals for the flavanone core, including the H-2, H-3 protons (as doublets of doublets), aromatic protons, and two prenyl groups. ¹³C NMR will confirm the carbon skeleton. MS (ESI+): m/z [M+H]⁺. |

Conclusion

The synthesis of this compound is a challenging but feasible endeavor for experienced synthetic chemists. The key to a successful synthesis lies in the careful control of the regioselective C-prenylation step. The subsequent Claisen-Schmidt condensation and intramolecular cyclization are generally high-yielding and robust reactions. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the synthesis of this and other complex prenylated flavonoids. Further optimization of reaction conditions may be necessary to achieve higher overall yields.

References

Chemical structure and properties of 7,4'-Dihydroxy-6,8-diprenylflavanone

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: 7,4'-Dihydroxy-6,8-diprenylflavanone (DDF) is a prenylated flavonoid that has garnered significant interest within the scientific community due to its notable biological activities. This technical guide provides a detailed examination of its chemical structure, physicochemical properties, and its primary mechanism of action as an anti-inflammatory agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is characterized by a flavanone (B1672756) core structure substituted with two hydroxyl groups at positions 7 and 4', and two prenyl groups at positions 6 and 8.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C25H28O4 | [1] |

| Molecular Weight | 408.5 g/mol | [1] |

| CAS Number | 50939-03-2 | [1] |

| Appearance | Not specified | |

| Melting Point | Not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [1] |

| 1H NMR Data | Not available | |

| 13C NMR Data | Not available | |

| Mass Spectrometry Data | Not available |

Biological Activity: Anti-inflammatory Properties

This compound has been identified as a potent anti-inflammatory agent. Its primary mechanism of action involves the modulation of key signaling pathways in immune cells, particularly macrophages.

Inhibition of Pro-inflammatory Mediators

Experimental studies have demonstrated that DDF effectively inhibits the production of several pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This includes a dose-dependent reduction in nitric oxide (NO) production, with an IC50 value of 12.21 μM.[2] Furthermore, DDF has been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2]

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to suppress the activation of critical intracellular signaling pathways. Specifically, DDF has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinases (ERK), both of which are central to the inflammatory response.[2][3]

Caption: Signaling pathway of DDF's anti-inflammatory action.

Experimental Protocols

This section details the methodologies employed in the isolation and biological evaluation of this compound.

Isolation of this compound from Sophora tonkinensis

-

Extraction: The roots of Sophora tonkinensis are dried, powdered, and extracted with methanol (B129727).[2]

-

Fractionation: The crude methanol extract is subjected to column chromatography over Diaion HP-20, eluting with a gradient of methanol in water, followed by acetone.[2]

-

Purification: The fraction containing DDF is further purified using silica (B1680970) gel column chromatography with a chloroform-methanol gradient to yield the pure compound.[2]

Cell Viability Assay (MTT Assay)

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of DDF for 24 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Nitric Oxide (NO) Production Assay

-

Cell Culture and Treatment: RAW 264.7 cells are seeded in 96-well plates and pre-treated with DDF for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: The cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Western Blot Analysis for NF-κB and ERK Activation

-

Cell Lysis: RAW 264.7 cells are treated with DDF and/or LPS, and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of NF-κB p65 and ERK.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence detection system.

Caption: Experimental workflow for isolation and bioassays of DDF.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory properties. Its ability to inhibit the production of key pro-inflammatory mediators through the suppression of the NF-κB and ERK signaling pathways makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. This guide provides a foundational understanding of its chemical and biological characteristics, along with the experimental protocols necessary for its study. Further research is warranted to fully elucidate its therapeutic potential and to establish a complete physicochemical profile.

References

Spectroscopic and Mechanistic Insights into 7,4'-Dihydroxy-6,8-diprenylflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7,4'-Dihydroxy-6,8-diprenylflavanone, a prenylated flavanone (B1672756) with significant anti-inflammatory properties. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols for their acquisition, and a mechanistic exploration of its biological activity.

Core Spectroscopic Data

The structural elucidation of this compound, also known as 6,8-diprenylnaringenin, relies on a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure. The data presented here was acquired in acetone-d₆.

Table 1: ¹H NMR Spectroscopic Data for this compound (in acetone-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.39 | dd | 12.8, 3.1 |

| 3a | 3.09 | dd | 17.1, 12.8 |

| 3b | 2.69 | dd | 17.1, 3.1 |

| 5 | 12.1 (OH) | s | |

| 2' | 7.32 | d | 8.5 |

| 3' | 6.88 | d | 8.5 |

| 5' | 6.88 | d | 8.5 |

| 6' | 7.32 | d | 8.5 |

| 1'' | 3.25 | d | 7.2 |

| 2'' | 5.23 | t | 7.2 |

| 4'' | 1.74 | s | |

| 5'' | 1.63 | s | |

| 1''' | 3.25 | d | 7.2 |

| 2''' | 5.23 | t | 7.2 |

| 4''' | 1.74 | s | |

| 5''' | 1.63 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in acetone-d₆)

| Position | Chemical Shift (δ, ppm) |

| 2 | 79.1 |

| 3 | 43.1 |

| 4 | 196.8 |

| 5 | 161.8 |

| 6 | 110.1 |

| 7 | 164.7 |

| 8 | 107.5 |

| 9 | 158.1 |

| 10 | 102.5 |

| 1' | 129.9 |

| 2' | 128.5 |

| 3' | 115.8 |

| 4' | 158.0 |

| 5' | 115.8 |

| 6' | 128.5 |

| 1'' | 22.0 |

| 2'' | 122.9 |

| 3'' | 131.7 |

| 4'' | 25.8 |

| 5'' | 17.8 |

| 1''' | 22.0 |

| 2''' | 122.9 |

| 3''' | 131.7 |

| 4''' | 25.8 |

| 5''' | 17.8 |

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z (Predicted) | Interpretation |

| 408 | [M]+, Molecular Ion |

| 353 | [M - C₄H₇]+, Loss of a butenyl fragment from a prenyl group |

| 339 | [M - C₅H₉]+, Loss of a prenyl radical |

| 287 | Retro-Diels-Alder (RDA) fragmentation of the C-ring |

| 119 | Fragment corresponding to the B-ring |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for prenylated flavanones, based on common laboratory practices.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or chloroform-d). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00).

-

Data Acquisition: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically used. Key parameters include a spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans compared to ¹H NMR.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish proton-proton correlations (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC), which are essential for unambiguous assignment of all signals.

-

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method. For flavonoids, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common. The sample is typically dissolved in a solvent such as methanol (B129727) or acetonitrile.

-

Data Acquisition:

-

Full Scan MS: The mass spectrometer is operated in full scan mode to determine the molecular weight of the compound.

-

Tandem MS (MS/MS): To obtain fragmentation information, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This provides valuable structural information.

-

Mechanistic Insights: Anti-inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. Specifically, it inhibits the activation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinases (ERK).[1][2]

Caption: Inhibition of NF-κB and ERK signaling pathways by DDF.

The diagram illustrates that lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), initiating downstream signaling cascades that lead to the activation of both the NF-κB and ERK pathways. This compound (DDF) intervenes by inhibiting the IKK complex and MEK, thereby preventing the phosphorylation and subsequent activation of IκBα and ERK, respectively. This dual inhibition ultimately suppresses the nuclear translocation of NF-κB and reduces the expression of pro-inflammatory genes.

Conclusion

This technical guide provides essential spectroscopic data and mechanistic insights for this compound. The detailed NMR and predicted MS data serve as a valuable resource for the identification and characterization of this compound. Furthermore, the elucidation of its anti-inflammatory mechanism of action through the inhibition of the NF-κB and ERK signaling pathways highlights its potential as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to fully explore the therapeutic potential of this promising natural product.

References

The Pharmacokinetic Profile of 7,4'-Dihydroxy-6,8-diprenylflavanone: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the anticipated bioavailability and pharmacokinetics of 7,4'-Dihydroxy-6,8-diprenylflavanone, a novel diprenylated flavonoid. In the absence of direct experimental data for this specific compound, this paper extrapolates its likely metabolic fate and systemic exposure based on established principles of flavonoid pharmacokinetics and available data for structurally related monoprenylated flavonoids, such as isoxanthohumol (B16456) and 8-prenylnaringenin (B1664708). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Executive Summary

This compound is a lipophilic flavanone (B1672756) distinguished by the presence of two prenyl groups at the 6 and 8 positions of the A-ring. These prenyl moieties are expected to significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Generally, prenylation increases the lipophilicity of flavonoids, which can lead to enhanced interaction with biological membranes and potentially greater tissue accumulation, although it may also result in lower intestinal absorption compared to their non-prenylated counterparts.[1][2][3] Metabolism is anticipated to proceed via phase I and phase II enzymatic reactions, including hydroxylation, glucuronidation, and sulfation. The presence of two prenyl groups may also introduce unique metabolic pathways.

Predicted Bioavailability and Pharmacokinetic Parameters

While specific quantitative data for this compound are not yet available, the pharmacokinetic parameters of related monoprenylated flavonoids, such as isoxanthohumol, provide a valuable benchmark. The addition of a second prenyl group is hypothesized to further increase lipophilicity, potentially leading to a more pronounced tissue distribution and a longer elimination half-life.

Table 1: Pharmacokinetic Parameters of Isoxanthohumol in Rats Following a Single Oral Administration

| Parameter | Value | Reference |

| Dose | 100 mg/kg | [4] |

| Cmax (μg/mL) | Data not specified | [4] |

| Tmax (h) | Data not specified | [4] |

| AUC (μg·h/mL) | Data not specified | [4] |

| Bioavailability (%) | ~4-5% | [4] |

| Metabolites | 8-prenylnaringenin (aglycone and glucuronide conjugates) | [4] |

Table 2: Pharmacokinetic Parameters of Xanthohumol in Humans Following a Single Oral Administration

| Parameter | 20 mg Dose | 60 mg Dose | 180 mg Dose | Reference |

| Cmax (μg/L) | 33 ± 7 | 48 ± 11 | 120 ± 24 | [5] |

| Tmax (h) | ~1 and 4-5 (biphasic) | ~1 and 4-5 (biphasic) | ~1 and 4-5 (biphasic) | [5] |

| AUC0→∞ (h·μg/L) | 92 ± 68 | 323 ± 160 | 863 ± 388 | [5] |

| t1/2 (h) | Not determined | 20 | 18 | [5] |

| Major Metabolites | Isoxanthohumol conjugates | Isoxanthohumol conjugates | Isoxanthohumol conjugates | [5] |

Experimental Protocols for Pharmacokinetic Assessment

The following methodologies are standard for evaluating the pharmacokinetic profile of novel flavonoids like this compound.

In Vivo Pharmacokinetic Study in Rodents

A typical experimental workflow for an in vivo pharmacokinetic study is depicted below. This involves animal preparation, compound administration, serial blood sampling, plasma processing, and bioanalysis to determine the concentration-time profile of the analyte.

Caption: Workflow for an in vivo pharmacokinetic study of a prenylated flavonoid.

Methodology Details:

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are acclimatized for at least one week before the experiment.

-

Dosing: The compound is typically formulated in a vehicle such as a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and saline to ensure solubility. Administration is performed via oral gavage.

-

Sample Collection: Blood samples are collected at predetermined time points from the tail vein or via a cannula into heparinized tubes.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the parent compound and its potential metabolites are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Key parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis software.

Anticipated Metabolic Pathways

The metabolism of this compound is expected to follow established pathways for flavonoids, with potential modifications due to the diprenyl structure.

Caption: Predicted metabolic pathways for this compound.

Metabolic Considerations:

-

Phase I Metabolism: The prenyl side chains are likely sites for hydroxylation mediated by cytochrome P450 enzymes.

-

Phase II Metabolism: The hydroxyl groups on the flavanone backbone are susceptible to conjugation reactions, primarily glucuronidation and sulfation, to increase water solubility and facilitate excretion.

-

Enterohepatic Recirculation: Like many flavonoids, this compound may undergo enterohepatic recirculation, which could contribute to a prolonged elimination half-life and multiple peaks in the plasma concentration-time profile.[4]

Future Directions

Direct in vivo and in vitro studies are imperative to definitively characterize the bioavailability and pharmacokinetics of this compound. Future research should focus on:

-

Conducting single-dose pharmacokinetic studies in appropriate animal models to determine key parameters.

-

Identifying the major metabolites using high-resolution mass spectrometry.

-

Investigating the potential for enterohepatic recirculation.

-

Assessing the impact of repeated dosing on the pharmacokinetic profile and potential for tissue accumulation.

This foundational knowledge will be critical for the further development and potential therapeutic application of this promising diprenylated flavonoid.

References

- 1. Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prenylation modulates the bioavailability and bioaccumulation of dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Enantiospecific pharmacokinetics of isoxanthohumol and its metabolite 8-prenylnaringenin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human pharmacokinetics of xanthohumol, an antihyperglycemic flavonoid from hops - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activities of 7,4'-Dihydroxy-6,8-diprenylflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxy-6,8-diprenylflavanone (DDF) is a prenylated flavonoid isolated from the roots of Sophora tonkinensis. This technical guide provides a comprehensive overview of its in vitro biological activities, with a primary focus on its well-documented anti-inflammatory properties. While research suggests potential for other bioactivities, including anticancer, antimicrobial, and antioxidant effects, specific quantitative data for DDF in these areas are limited in current scientific literature. This document summarizes the available quantitative data, details the experimental protocols used in key studies, and provides visualizations of relevant biological pathways and workflows.

Anti-inflammatory Activity

The most extensively studied in vitro biological activity of this compound is its anti-inflammatory effect. Studies have demonstrated its ability to modulate key inflammatory pathways in macrophage cell lines.

Quantitative Data

| Activity | Cell Line | Stimulant | IC50 Value | Key Findings |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Lipopolysaccharide (LPS) | 12.21 μM[1] | DDF suppresses nitrite (B80452) production in a concentration-dependent manner. |

| Cytokine Inhibition | RAW 264.7 | Lipopolysaccharide (LPS) | Not Reported | DDF significantly lowered the expression of TNF-α, IL-1β, and IL-6.[1] |

Experimental Protocols

Cell Culture and Viability Assay:

RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics. To assess cytotoxicity, cells are treated with various concentrations of DDF for 24 hours. Cell viability is then determined using a standard MTT assay, which measures the metabolic activity of the cells. In the cited study, DDF did not exert any significant toxic effect on RAW 264.7 cells at the tested concentrations.[1]

Nitric Oxide (NO) Production Assay:

RAW 264.7 cells are pre-treated with different concentrations of DDF for a specified period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. After incubation, the amount of nitric oxide produced by the cells and released into the culture medium is quantified by measuring the nitrite concentration using the Griess reaction.[1]

Cytokine Expression Analysis (qRT-PCR):

To determine the effect of DDF on pro-inflammatory cytokine production, RAW 264.7 cells are pre-treated with DDF and then stimulated with LPS. Following incubation, total RNA is extracted from the cells. The mRNA expression levels of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are then quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

Western Blot Analysis for Signaling Pathway Proteins:

To investigate the molecular mechanism of action, Western blot analysis is performed. RAW 264.7 cells are pre-treated with DDF and stimulated with LPS. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs (including ERK), are detected using specific antibodies.[1]

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and ERK signaling pathways in LPS-stimulated macrophages.[1]

Anticancer Activity

Currently, there is a lack of specific in vitro studies detailing the anticancer activity of this compound with quantitative data such as IC50 values against various cancer cell lines. However, flavonoids isolated from Sophora species have been reported to possess anti-proliferative and apoptotic properties.

Experimental Protocols (General)

Should studies on the anticancer activity of DDF be undertaken, the following standard protocols would likely be employed:

Cell Viability and Proliferation Assays:

-

MTT Assay: To determine the cytotoxic effect of DDF on cancer cell lines, the MTT assay is commonly used. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases to form formazan, which is indicative of cell viability.

-

Trypan Blue Exclusion Assay: This assay is used to count viable cells. Cells that have lost membrane integrity will take up the blue dye.

-

Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity after treatment with the compound.

Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: The activation of caspases, which are key executioners of apoptosis, can be measured using colorimetric or fluorometric assays.

-

Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as Bcl-2 family members and cleaved PARP, can be analyzed by Western blotting.

References

Unveiling the Therapeutic Promise of 7,4'-Dihydroxy-6,8-diprenylflavanone: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential therapeutic targets of the naturally occurring flavanone, 7,4'-Dihydroxy-6,8-diprenylflavanone (DDF). Isolated from sources such as Sophora tonkinensis, this compound has demonstrated significant biological activity, particularly in the realm of inflammation. This document collates the current scientific evidence, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and drug development efforts.

Core Therapeutic Target: Attenuation of the Inflammatory Cascade

Current research strongly indicates that the primary therapeutic potential of this compound lies in its potent anti-inflammatory properties. DDF exerts its effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators in macrophages, which are pivotal cells in the inflammatory response.

The anti-inflammatory action of DDF has been demonstrated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. In this model, DDF effectively curtails the inflammatory cascade initiated by LPS, a component of the outer membrane of Gram-negative bacteria.[1][2][3]

Quantitative Analysis of Anti-inflammatory Activity

The efficacy of this compound in inhibiting a key inflammatory mediator is summarized below.

| Bioassay | Cell Line | Stimulant | IC50 Value (µM) | Source |

| Nitric Oxide Production | RAW 264.7 | LPS | 12.21 | [1] |

Molecular Mechanism of Action: Targeting NF-κB and ERK Signaling

The anti-inflammatory effects of this compound are attributed to its ability to suppress two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-Regulated Kinases (ERK) pathways.[1][2][3]

1. Inhibition of NF-κB Activation: NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm. Upon stimulation by agents like LPS, a signaling cascade is initiated, leading to the activation of NF-κB and its translocation to the nucleus, where it promotes the transcription of genes encoding for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). DDF has been shown to block the activation of NF-κB in LPS-stimulated macrophages.[1][2][3]

2. Suppression of ERK Activation: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, plays a significant role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation. DDF has been observed to suppress the activation of ERK in response to LPS stimulation.[1][2][3]

By inhibiting both the NF-κB and ERK pathways, this compound effectively reduces the expression and production of key inflammatory molecules, including:

-

Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammation and tissue damage.

-

Tumor Necrosis Factor-α (TNF-α): A major pro-inflammatory cytokine.

-

Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine.

-

Interleukin-6 (IL-6): A cytokine with both pro- and anti-inflammatory roles, but which is a key driver of chronic inflammation.

The following diagram illustrates the inhibitory effect of this compound on the LPS-induced inflammatory signaling pathway.

Experimental Protocols

For the benefit of researchers aiming to replicate or build upon the existing findings, detailed methodologies for key experiments are provided below.

Cell Culture and Viability Assay

A crucial first step in assessing the biological activity of any compound is to determine its cytotoxicity to ensure that the observed effects are not due to cell death.

1. Cell Line:

-

RAW 264.7 murine macrophage cell line.

2. Culture Conditions:

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation is carried out at 37°C in a humidified atmosphere of 5% CO2.

3. MTT Assay for Cell Viability:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24 hours. A vehicle control (DMSO) should be included.

-

After treatment, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

The following diagram outlines the workflow for assessing the cytotoxicity of the compound.

Measurement of Nitric Oxide Production

The Griess reaction is a common method for quantifying nitrite (B80452), a stable and nonvolatile breakdown product of NO.

1. Cell Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

2. Griess Reaction:

-

Collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

The nitrite concentration is determined using a standard curve generated with sodium nitrite.

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of pro-inflammatory cytokines.

1. RNA Extraction and cDNA Synthesis:

-

Treat cells as described for the NO assay.

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

2. qPCR:

-

Perform qPCR using the synthesized cDNA, gene-specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.

-

The relative gene expression is calculated using the 2^-ΔΔCt method.

Protein Expression Analysis by Western Blotting

Western blotting is employed to detect the levels of total and phosphorylated proteins in the signaling pathways.

1. Protein Extraction and Quantification:

-

Treat cells with DDF and/or LPS for the appropriate duration.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA protein assay kit.

2. SDS-PAGE and Immunoblotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK and NF-κB subunits (e.g., p65), as well as iNOS and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Conclusion

The current body of evidence strongly supports the potential of this compound as a therapeutic agent for inflammatory conditions. Its well-defined mechanism of action, involving the dual inhibition of the NF-κB and ERK signaling pathways, makes it an attractive candidate for further preclinical and clinical development.

Future research should focus on:

-

In vivo studies to validate the anti-inflammatory efficacy in animal models of inflammatory diseases.

-

Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.

-

Toxicology studies to assess its safety profile.

-

Exploration of other potential therapeutic targets, such as its role in cancer or neuroprotection, which are common activities for flavonoids.

References

A Comprehensive Review of 7,4'-Dihydroxy-6,8-diprenylflavanone: A Technical Guide for Researchers

Introduction: 7,4'-Dihydroxy-6,8-diprenylflavanone, a prenylated flavonoid also known by names such as Licochalcone C, is a natural compound that has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms.

Anti-inflammatory Activity

This compound (DDF) has demonstrated notable anti-inflammatory effects, primarily investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The compound effectively inhibits the production of key inflammatory mediators.[1]

Quantitative Data: Anti-inflammatory Activity

| Parameter | Cell Line | IC50 Value (µM) | Reference |

| Nitrite (B80452) Production Inhibition | RAW 264.7 | 12.21 | [1] |

Mechanism of Anti-inflammatory Action

The anti-inflammatory properties of DDF are attributed to its ability to modulate crucial signaling pathways. Specifically, it has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinases (ERK) in LPS-stimulated macrophages.[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]

Signaling Pathway: Anti-inflammatory Action of DDF

Caption: Inhibition of NF-κB and ERK pathways by DDF.

Anticancer Activity

Licochalcone C has shown promising anticancer effects across various cancer cell lines, particularly in esophageal squamous cell carcinoma and colorectal carcinoma. Its cytotoxic activity is demonstrated by its ability to inhibit cell proliferation at micromolar concentrations.

Quantitative Data: Anticancer Activity (IC50 Values)

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Esophageal Squamous Cell Carcinoma | KYSE 30 | 28 | 48 | [2] |

| Esophageal Squamous Cell Carcinoma | KYSE 70 | 36 | 48 | [2] |

| Esophageal Squamous Cell Carcinoma | KYSE 410 | 19 | 48 | [2] |

| Esophageal Squamous Cell Carcinoma | KYSE 450 | 28 | 48 | [2] |

| Esophageal Squamous Cell Carcinoma | KYSE 510 | 26 | 48 | [2] |

| Colorectal Carcinoma | HCT116 | Not specified | Not specified | [2] |

| Oxaliplatin-Resistant Colorectal Carcinoma | HCT116-OxR | Not specified | Not specified | [2] |

| Oral Squamous Cell Carcinoma | HN22 | Not specified | Not specified | [2] |

| Oral Squamous Cell Carcinoma | HSC4 | Not specified | Not specified | [2] |

Mechanism of Anticancer Action

The anticancer mechanisms of Licochalcone C are multifaceted, involving the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis. It has been reported to inhibit the EGFR/AKT and JAK2/STAT3 signaling pathways.[2][3] Furthermore, Licochalcone C can induce the generation of reactive oxygen species (ROS), which contributes to apoptotic cell death.[2]

Signaling Pathway: Anticancer Action of Licochalcone C

Caption: Anticancer mechanisms of Licochalcone C.

Antimicrobial Activity

Licochalcone C exhibits a targeted spectrum of antibacterial activity, showing particular efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5]

Quantitative Data: Antimicrobial Activity (MIC Values)

| Bacterial Category | Species | Strain(s) | MIC (µg/mL) | Reference(s) |

| Gram-Positive | Staphylococcus aureus (MSSA) | ATCC 29213 | 12.5 | [4] |

| Gram-Positive | Staphylococcus aureus (MRSA) | T144, others | 12.5 | [4] |

| Gram-Positive | Various | - | 6.2 - 50.0 | [4][5] |

| Gram-Negative | Helicobacter pylori | - | 25 | [4][5] |

Mechanism of Antimicrobial Action

The primary antibacterial mechanism of Licochalcone C involves the disruption of the bacterial cytoplasmic membrane.[4][5] This action leads to increased membrane permeability and subsequent leakage of intracellular components, ultimately resulting in bacterial cell death. This mechanism is advantageous as it may be less susceptible to the development of resistance compared to antibiotics that target specific enzymes.

Experimental Workflow: Bacterial Membrane Permeability Assay

Caption: Workflow for assessing bacterial membrane permeability.

Experimental Protocols

Nitric Oxide Production Assay in RAW 264.7 Cells

This protocol is used to quantify the production of nitric oxide (NO) by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 3-4 hours.[6]

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24-72 hours.[6]

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Incubation: Incubate the mixture in the dark at room temperature for 10-15 minutes.

-

Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

NF-κB Activation Assay (Western Blot)

This protocol assesses the activation of NF-κB by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

-

Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with the test compound and/or LPS as required.

-

Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation to separate the protein fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a suitable method (e.g., Bradford assay).

-

SDS-PAGE: Separate the proteins from the nuclear extracts by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Analyze the intensity of the p65 band in the nuclear fraction to determine the extent of NF-κB activation.

ERK Activation Assay (Western Blot)

This protocol measures the activation of ERK by detecting its phosphorylated form.

-

Cell Culture and Treatment: Culture the desired cell line and treat with the test compound and/or a stimulant (e.g., growth factor) for the specified time.

-

Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Perform SDS-PAGE and Western blotting as described for the NF-κB assay.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, the membrane can be stripped and re-probed with an antibody for total ERK to serve as a loading control.

-

Detection and Analysis: Detect the protein bands and quantify the ratio of p-ERK to total ERK to assess the level of ERK activation.

References

Methodological & Application

Application Note & Protocol: Quantification of 7,4'-Dihydroxy-6,8-diprenylflavanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

7,4'-Dihydroxy-6,8-diprenylflavanone is a prenylated flavonoid, a class of compounds known for their diverse biological activities. Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. This document provides a detailed application note and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

As specific validated quantitative data for this compound is not widely available in published literature, the following table provides a template for researchers to populate with their experimental data upon method validation. The values presented are hypothetical and represent typical performance characteristics for analytical methods developed for similar flavonoid compounds.

| Parameter | HPLC-UV | LC-MS/MS |

| Linearity (r²) | > 0.999 | > 0.999 |

| Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 ng/mL |

| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |

| Precision (% RSD) | < 5% | < 3% |

Experimental Protocols

Sample Preparation

The following is a general protocol for the extraction of this compound from a plant matrix. This protocol may require optimization based on the specific sample type.

Materials:

-

Plant material (e.g., leaves, roots)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1 gram of dried and powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol in water.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC or LC-MS/MS analysis.

HPLC-UV Quantification Protocol

This protocol provides a starting point for developing an HPLC-UV method for the quantification of this compound.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water with 0.1% formic acid (HPLC grade)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30-70% B

-

25-30 min: 70-90% B

-

30-35 min: 90% B

-

35-40 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 288 nm

LC-MS/MS Quantification Protocol

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

-

Acetonitrile with 0.1% formic acid (LC-MS grade)

-

Water with 0.1% formic acid (LC-MS grade)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 20% B

-

1-5 min: 20-80% B

-

5-7 min: 80-95% B

-

7-8 min: 95% B

-

8-8.1 min: 20% B

-

8.1-10 min: 20% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (Q1): To be determined by direct infusion of a standard solution of this compound.

-

Product Ions (Q3): To be determined from the fragmentation of the precursor ion.

-

-

Collision Energy: To be optimized for the specific MRM transitions.

-

Source Temperature: 500 °C

-

IonSpray Voltage: 5500 V

Visualizations

Experimental Workflow

Caption: General workflow for the quantification of a target analyte.

Conceptual Signaling Pathway

The following diagram illustrates a generic signaling pathway that could be modulated by a flavonoid like this compound, leading to an anti-inflammatory response.

Application Note: HPLC-UV Analysis of 7,4'-Dihydroxy-6,8-diprenylflavanone

An HPLC-UV method for the analysis of 7,4'-Dihydroxy-6,8-diprenylflavanone (also known as sophoraflavanone G) is crucial for researchers, scientists, and professionals in drug development. This application note provides a detailed protocol for the quantification of this prenylated flavanone, which is of significant interest due to its potential biological activities. The method described herein is based on established principles of reversed-phase chromatography and UV detection, adapted from methodologies for similar flavonoid compounds.

Introduction

This compound is a naturally occurring prenylated flavonoid found in various plant species, notably in the genus Sophora. Prenylated flavonoids have garnered considerable attention in pharmaceutical research due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Accurate and reliable quantification of these compounds is essential for quality control of natural product extracts, pharmacokinetic studies, and the development of new therapeutic agents.

This application note details a robust HPLC-UV method for the determination of this compound. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, with UV detection at a wavelength optimized for flavanones.

Materials and Methods

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

Ultrasonic bath

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chemicals and Reagents:

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid (or Phosphoric acid, analytical grade)

-

Dimethyl sulfoxide (B87167) (DMSO, analytical grade)

Chromatographic Conditions:

A proposed set of chromatographic conditions based on the analysis of similar prenylated flavanones is presented below. These conditions should be optimized for the specific instrumentation used.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-10 min, 30-60% B; 10-25 min, 60-90% B; 25-30 min, 90% B; 30.1-35 min, 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 285 nm or 296 nm |

Preparation of Standard Solutions:

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in DMSO or methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

For the analysis of plant extracts or other matrices, a suitable extraction method should be employed. A general procedure involves:

-

Accurately weigh the powdered sample.

-

Extract with a suitable solvent (e.g., methanol, ethanol) using ultrasonication or maceration.

-

Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.

-

Dilute the filtered extract with the mobile phase if necessary to fall within the calibration range.

Results and Discussion

Method Validation:

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following validation parameters are typically assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.

-

Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

-

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

Quantitative Data Summary:

The following table summarizes representative quantitative data for a validated HPLC-UV method for a similar flavanone, which can be expected for the analysis of this compound.

| Parameter | Typical Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

Conclusion

The proposed HPLC-UV method provides a reliable and accurate approach for the quantitative analysis of this compound. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this and other related prenylated flavonoids. The detailed protocol and validation parameters offer a solid foundation for method implementation and adaptation in various research and quality control settings.

Experimental Protocols

1. Preparation of Mobile Phase:

-

Mobile Phase A (Water with 0.1% Formic Acid): Add 1 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas before use.

-

Mobile Phase B (Acetonitrile with 0.1% Formic Acid): Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas before use.

2. Standard Solution Preparation Protocol:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard to a 10 mL volumetric flask.

-

Dissolve the standard in a small amount of DMSO or methanol and then dilute to the mark with the same solvent to obtain a 1 mg/mL stock solution.

-

From the stock solution, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase composition (e.g., 30% Acetonitrile in water with 0.1% formic acid).

3. Sample Preparation Protocol (for a plant extract):

-

Accurately weigh 1 g of the dried and powdered plant material.

-

Transfer the sample to a 50 mL conical flask.

-

Add 20 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue with another 20 mL of methanol.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume of mobile phase (e.g., 5 mL).

-

Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

Visualizations

Caption: Experimental workflow for HPLC-UV analysis.

Caption: Principles of HPLC-UV analysis.

Application Notes for Cell-Based Bioactivity Testing of 7,4'-Dihydroxy-6,8-diprenylflavanone

This document provides detailed protocols and application notes for evaluating the bioactivity of 7,4'-Dihydroxy-6,8-diprenylflavanone, a natural compound with significant therapeutic potential. The following cell-based assays are designed for researchers in pharmacology, drug discovery, and cell biology to investigate its anti-inflammatory, cytotoxic, and antioxidant properties.

Application Note 1: Anti-Inflammatory Activity Assessment

Principle: This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). LPS induces an inflammatory response, leading to the expression of inducible nitric oxide synthase (iNOS) and subsequent production of NO. The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is quantified using the Griess assay as an indicator of anti-inflammatory activity.[1] Studies have shown that this compound, also referred to as DDF, effectively suppresses NO production and the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[1][2] The mechanism often involves the blockade of inflammatory signaling pathways such as NF-κB and ERK.[1][2]

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

-

-

Cell Seeding:

-

Harvest cells and perform a cell count.

-

Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the compound in serum-free DMEM to achieve final concentrations ranging from 1 µM to 50 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Remove the culture medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the test compound. Include a "vehicle control" group with DMSO only.

-

Pre-incubate the plate for 1 hour at 37°C.

-

-

Inflammatory Stimulation:

-

Following pre-incubation, add 100 µL of medium containing LPS (final concentration of 250 ng/mL) to all wells except the "negative control" group.

-

Add 100 µL of medium without LPS to the "negative control" wells.

-

Incubate the plate for an additional 24 hours.

-

-

Nitrite Quantification (Griess Assay):

-

After incubation, carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate nitrite concentration using a sodium nitrite standard curve.

-

Data Presentation:

The results can be presented as the percentage of NO inhibition relative to the LPS-stimulated control.

| Treatment Group | Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | % NO Inhibition |

| Negative Control (No LPS) | - | 0.052 ± 0.004 | - |

| Vehicle Control (+ LPS) | 0 | 0.485 ± 0.021 | 0% |

| Compound | 1.0 | 0.412 ± 0.018 | 15.1% |

| Compound | 5.0 | 0.301 ± 0.015 | 37.9% |

| Compound | 12.5 | 0.188 ± 0.011 | 61.2% |

| Compound | 25.0 | 0.105 ± 0.009 | 78.4% |

| Compound | 50.0 | 0.065 ± 0.006 | 86.6% |

Note: Data are representative. An IC₅₀ value can be calculated from the dose-response curve. A study reported an IC₅₀ value of 12.21 µM for this compound on nitrite production.[1]

Diagrams:

Caption: Workflow for the cell-based nitric oxide inhibition assay.

Caption: Inhibition of the NF-κB pathway by the flavanone.

Application Note 2: Cytotoxicity and Antiproliferative Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3][4][5] In viable, metabolically active cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. This assay is crucial for determining the cytotoxic potential of this compound against cancer cell lines and for establishing non-toxic concentration ranges for other bioactivity assays.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture:

-

Culture a selected cancer cell line (e.g., MCF-7, HCT-116) and a non-cancerous cell line (e.g., RAW 264.7) in their respective recommended media and conditions.

-

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

-

Incubate for 24 hours to allow for attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate culture medium. Concentrations may range from 1 µM to 100 µM.

-

Replace the medium in the wells with 200 µL of medium containing the test compound. Include "vehicle control" (DMSO) and "untreated control" wells.

-

Incubate for 24, 48, or 72 hours, depending on the experimental design.

-

-

MTT Incubation:

-

After the treatment period, remove the compound-containing medium.

-

Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium without disturbing the formazan crystals.

-

Add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[5]

-

Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to correct for background absorbance if necessary.

-

Data Presentation:

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

| Cell Line | Concentration (µM) | % Viability (48h) (Mean ± SD) |

| MCF-7 | 0 (Vehicle) | 100 ± 4.5 |

| 10 | 85.2 ± 3.8 | |

| 25 | 61.7 ± 4.1 | |

| 50 | 48.9 ± 3.2 | |

| 100 | 23.5 ± 2.9 | |

| RAW 264.7 | 0 (Vehicle) | 100 ± 5.1 |

| 10 | 98.1 ± 4.7 | |

| 25 | 95.6 ± 3.9 | |

| 50 | 91.3 ± 4.4 | |

| 100 | 85.4 ± 5.2 |

Note: Data are representative. IC₅₀ (the concentration that inhibits 50% of cell growth) is calculated for cancer cell lines. The assay on non-cancerous cells helps identify the therapeutic window.

Diagram:

Caption: Workflow for the cell-based MTT cytotoxicity assay.

Application Note 3: Cellular Antioxidant Activity (CAA) Assessment

Principle: The CAA assay measures the antioxidant potential of a compound within a cellular environment, which accounts for bioavailability, uptake, and metabolism.[6][7] The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases deacetylate DCFH-DA to non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[6][8] An antioxidant compound will scavenge the ROS, thereby preventing the oxidation of DCFH and reducing fluorescence.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

-

Cell Culture:

-

Culture human hepatocarcinoma (HepG2) cells in MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% non-essential amino acids.

-

-

Cell Seeding:

-

Seed HepG2 cells at a density of 6 x 10⁴ cells per well into a 96-well black, clear-bottom plate.

-

Incubate for 24 hours until cells are confluent.

-

-

Compound and Probe Loading:

-

Remove culture medium and wash cells gently with PBS.

-

Add 100 µL of treatment medium containing the test compound at various concentrations and DCFH-DA at a final concentration of 25 µM. Quercetin can be used as a positive control.

-

Incubate for 1 hour at 37°C.

-

-

ROS Generation and Measurement:

-

After incubation, carefully remove the medium and wash the cells three times with PBS to remove any compound or probe that has not been taken up.

-

Add 100 µL of the free radical initiator AAPH (600 µM final concentration) in PBS to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure fluorescence emission at 530 nm with an excitation of 480 nm every 5 minutes for a total of 60 minutes.[8][9]

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.

-

Calculate the percentage inhibition of ROS production for each concentration.

-

The CAA value is typically expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.

-

Data Presentation:

Results are quantified as CAA units, which reflect the antioxidant capacity relative to a standard.

| Treatment | Concentration (µM) | AUC (Mean ± SD) | % Inhibition | CAA Value (µmol QE/100 µmol) |

| Control (+ AAPH) | 0 | 15,430 ± 850 | 0% | - |

| Quercetin | 25 | 7,100 ± 420 | 54.0% | 100 |

| Compound | 25 | 9,875 ± 610 | 36.0% | 66.7 |

| 50 | 6,550 ± 390 | 57.5% | 106.5 | |

| 100 | 4,120 ± 280 | 73.3% | 135.7 |

Note: Data are representative. Higher CAA values indicate stronger cellular antioxidant activity.

Diagram:

Caption: Workflow for the cell-based cellular antioxidant activity assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Effects of 6,8-Diprenyl-7,4'-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. kamiyabiomedical.com [kamiyabiomedical.com]

- 9. content.abcam.com [content.abcam.com]

Application Notes and Protocols for 7,4'-Dihydroxy-6,8-diprenylflavanone Dissolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxy-6,8-diprenylflavanone is a prenylated flavonoid compound of significant interest in pharmaceutical research due to its potential biological activities.[1][2][3] Like many prenylated flavonoids, it possesses a lipophilic nature, which can present challenges for its dissolution in aqueous solutions required for various in vitro and in vivo experimental models.[1][4] This document provides a detailed protocol for the effective dissolution of this compound to ensure accurate and reproducible experimental outcomes.

Data Presentation: Solvent Solubility Profile

The solubility of this compound has been reported in several organic solvents. The following table summarizes the known solubility characteristics. For biological assays requiring aqueous dilutions, the use of a co-solvent is typically necessary.

| Solvent Name | Chemical Formula | Type | Known Solubility of this compound | Notes |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble[5] | Common solvent for creating high-concentration stock solutions for in vitro assays. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[5] | Useful for initial dissolution and extractions. |

| Chloroform | CHCl₃ | Nonpolar | Soluble[5] | Suitable for extraction and non-aqueous applications.[6] |

| Dichloromethane | CH₂Cl₂ | Nonpolar | Soluble[5] | Similar applications to chloroform.[6] |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble[5] | Often used in extraction and chromatographic separation.[6] |

| Ethanol | C₂H₅OH | Polar Protic | Likely Soluble | A common co-solvent for improving aqueous solubility in biological media.[4] |

| Methanol | CH₃OH | Polar Protic | Likely Soluble | Frequently used for flavonoid extraction, often in aqueous mixtures.[7][8] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution of this compound that can be stored and later diluted for various experiments.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM, 20 mM).

-

Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

-

For enhanced solubility, warm the tube to 37°C and sonicate in an ultrasonic bath for 10-15 minutes.[5]

-

Visually inspect the solution to ensure that all the compound has dissolved and the solution is clear.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage, where it can be stable for several months.[5] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[5]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays